Arenaric acid
Description
Arenaric acid is a pentacyclic polyether compound isolated from marine actinomycetes, a group of bacteria known for their prolific secondary metabolism in marine ecosystems . This structurally complex molecule features five interconnected ether rings, a hallmark of polyether natural products.
Marine actinomycetes, the source of this compound, are increasingly recognized as untapped reservoirs of novel natural products. These organisms thrive in extreme environments, driving the synthesis of structurally unique molecules that often exhibit selective biological activities. This compound exemplifies this trend, emphasizing the importance of marine microbial research in drug discovery .
Properties
Molecular Formula |
C41H68O15 |
|---|---|
Molecular Weight |
801 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(E,1S,2S)-1-hydroxy-2,4-dimethyl-5-oxohex-3-enyl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C41H68O15/c1-20(25(6)42)17-21(2)33(43)29-14-13-27(52-29)28-15-16-31(53-28)39(8)36(50-11)24(5)41(56-39)22(3)30(48-9)18-26(54-41)19-32-38(7,51-12)35(49-10)23(4)40(47,55-32)34(44)37(45)46/h17,21-24,26-36,43-44,47H,13-16,18-19H2,1-12H3,(H,45,46)/b20-17+/t21-,22+,23-,24+,26-,27+,28-,29+,30+,31+,32-,33-,34-,35-,36+,38-,39+,40-,41-/m0/s1 |
InChI Key |
QONCEXQYFKDJCY-HTJGIZBOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@H](O[C@@]12[C@@H]([C@H]([C@@](O2)(C)[C@H]3CC[C@H](O3)[C@H]4CC[C@@H](O4)[C@H]([C@@H](C)/C=C(\C)/C(=O)C)O)OC)C)C[C@H]5[C@]([C@H]([C@@H]([C@](O5)([C@H](C(=O)O)O)O)C)OC)(C)OC)OC |
Canonical SMILES |
CC1C(CC(OC12C(C(C(O2)(C)C3CCC(O3)C4CCC(O4)C(C(C)C=C(C)C(=O)C)O)OC)C)CC5C(C(C(C(O5)(C(C(=O)O)O)O)C)OC)(C)OC)OC |
Synonyms |
arenaric acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Lobophorin A and B
- Structure : Lobophorins are 32-membered macrolides with glycosidic side chains, contrasting with this compound’s pentacyclic polyether framework .
- Source: Both are derived from marine actinomycetes, highlighting the metabolic versatility of these bacteria.
- Bioactivity : Lobophorins exhibit anti-inflammatory and antibacterial properties, while this compound’s specific activities remain understudied but hypothesized to overlap due to shared biosynthetic origins .
Monensin
- Structure: A monocyclic polyether ionophore used as an antibiotic in veterinary medicine.
Functional Analogues: Anti-Inflammatory Marine Compounds
Pseudopterosins
- Structure : Diterpene glycosides from sea whips (Pseudopterogorgia spp.), structurally distinct from polyethers.
- Bioactivity : Potent anti-inflammatory agents used in skincare, illustrating functional similarity to lobophorins and possibly this compound despite structural divergence.
Table 1: Comparative Overview of this compound and Analogues
Research Findings and Gaps
- Structural Complexity: this compound’s pentacyclic architecture is rare among marine polyethers, suggesting unique biosynthetic machinery in its host actinomycetes .
- Further studies are needed to elucidate its mechanism of action and therapeutic applicability.
- Ecological Role : Polyethers like this compound may play roles in microbial defense or communication, analogous to monensin’s antibacterial function.
Q & A
Q. How can computational models enhance the understanding of arenaric acid’s mechanism of action?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict target binding. Validate with MD simulations (GROMACS) assessing ligand-protein stability (RMSD < 2 Å). Cross-reference with transcriptomic data (RNA-seq) to identify differentially expressed genes post-treatment .
Q. What ethical and methodological challenges arise when studying this compound’s ecological roles in situ?
- Methodological Answer : Address sampling ethics via permits (e.g., Nagoya Protocol) and non-destructive techniques (e.g., swab sampling). For ecological impact studies, use longitudinal monitoring and multivariate analysis (PCA, PERMANOVA) to distinguish this compound’s effects from environmental noise .
Methodological Frameworks for Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
